molecular formula C17H19N3O2 B2480936 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1380824-59-8

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2480936
CAS No.: 1380824-59-8
M. Wt: 297.358
InChI Key: QGRYNLXGMAIVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C17H19N3O2 and a molecular weight of 297.358.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Medicine: The compound is being investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

The future directions for this compound could involve further development and testing. For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential applications in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves the reaction of 2-phenyl-1-(piperidin-1-yl)ethanone with pyrazin-2-yloxy. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(piperidin-1-yl)ethanone: A related compound with similar structural features.

    1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: Another compound with a similar core structure but different functional groups.

Uniqueness

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(12-14-4-2-1-3-5-14)20-10-6-15(7-11-20)22-16-13-18-8-9-19-16/h1-5,8-9,13,15H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYNLXGMAIVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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